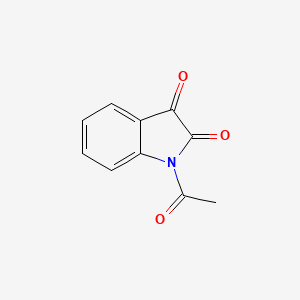

1-Acetylisatin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Acetylisatin involves several methods, including ring opening of isatin (1 H -indole-2,3-dione) via attack of its C2-carbonyl group with various amines. This reaction leads to the formation of glyoxylamide derivatives, which find utility as precursors for bioactive molecules .

Molecular Structure Analysis

1-Acetylisatin’s molecular structure consists of an indole core with an acetyl group attached at position 1. The compound’s geometry, vibrational frequencies, infrared intensities, and Raman activities have been investigated using density functional theory (DFT/B3LYP) calculations. The simulated FT-IR and FT-Raman spectra align well with experimental data .

Chemical Reactions Analysis

1-Acetylisatin participates in various chemical reactions, including ring-opening reactions that yield glyoxylamide derivatives. These derivatives serve as building blocks for bioactive compounds .

Applications De Recherche Scientifique

Organic Synthesis

1-Acetylisatin: is a versatile intermediate in organic synthesis. It’s used to synthesize a variety of compounds, including α-ketoamide derivatives . For instance, it can undergo ring opening to afford 4-(2-(2-acetamidophenyl)-2-oxoacetamido)benzoic acid, which can then be coupled to different amino acid esters to produce novel compounds . These processes are crucial for developing new pharmaceuticals and understanding chemical reactivity.

Pharmaceutical Research

In pharmaceutical research, 1-Acetylisatin serves as a building block for drug development. It’s been involved in the synthesis of benzoyl amino acid ester derivatives, which have potential therapeutic applications . The ability to create diverse derivatives means that 1-Acetylisatin can be tailored to target specific biological pathways.

Biochemistry

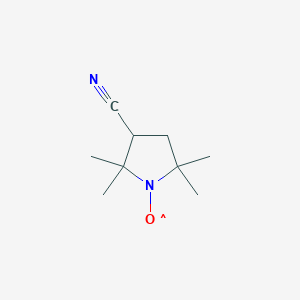

1-Acetylisatin: plays a role in studying enzyme interactions with substrates. It’s been used to investigate the metabolism and detoxification pathways of xenobiotics by carboxylesterases . These enzymes are responsible for the hydrolysis of various clinically used drugs, and understanding their interaction with 1-Acetylisatin can lead to improved drug designs.

Mécanisme D'action

Target of Action

The primary target of 1-Acetylisatin is the five-membered ring structure of isatin . This compound exhibits high reactivity, making it useful in the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

1-Acetylisatin interacts with its target through a process known as ring opening . This interaction is facilitated by the action of primary and secondary amines . The reaction is carried out in CH2Cl2, and depending on the solubility of the acylisatin precursor, it proceeds either at room temperature or at the boiling point of the solvent .

Biochemical Pathways

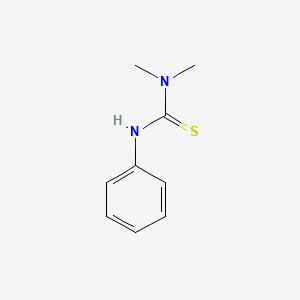

The opening of the 1-acylisatin ring can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . These compounds are involved in various biochemical pathways, contributing to the synthesis of nitrogen-containing heterocyclic structures .

Pharmacokinetics

The solubility of the acylisatin precursor in ch2cl2 suggests that the compound’s bioavailability may be influenced by the solvent used .

Result of Action

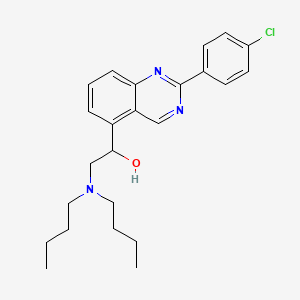

The result of 1-Acetylisatin’s action is the formation of various derivatives, including 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, and dihydropyrazin-2-one derivatives . Some of these compounds have been used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .

Action Environment

The action of 1-Acetylisatin is influenced by environmental factors such as the reaction conditions and the structure of the acyl substituent . For instance, the reaction of the opening of 1-acylisatins by the action of primary amines is most studied and is carried out in CH2Cl2 . The reaction’s progress depends on the solubility of the acylisatin precursor and can proceed either at room temperature or at the boiling point of the solvent .

Propriétés

IUPAC Name |

1-acetylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGDEHBASRKTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205987 | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylisatin | |

CAS RN |

574-17-4 | |

| Record name | Acetylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5O1T1H718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

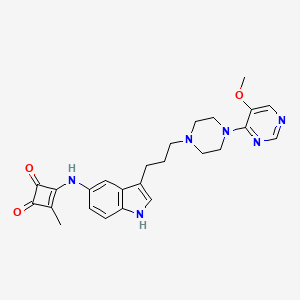

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of reactivity exhibited by 1-acetylisatin upon photoexcitation?

A1: 1-Acetylisatin predominantly undergoes photochemical reactions through its triplet nπ* excited state. This excited state exhibits reactivity towards a variety of substrates including alkenes, alkynes, enol ethers, and oxazoles. [, , , , , ]

Q2: What types of reactions are observed in photoinduced reactions of 1-acetylisatin with alkenes?

A2: 1-Acetylisatin participates in [2+2] cycloaddition reactions with alkenes, also known as the Paterno-Büchi reaction, to form spirooxetanes. The regioselectivity and diastereoselectivity of these reactions depend on the electronic nature of the alkene and the reaction mechanism involved. []

Q3: What unique reactivity is observed in photoreactions of 1-acetylisatin with oxazoles?

A4: In addition to [2+2] cycloadditions, 1-acetylisatin exhibits [4+4] cycloaddition reactivity with certain oxazoles. These reactions occur with high regioselectivity and diastereoselectivity, forming unique heterocyclic structures. The presence and position of substituents on the oxazole ring significantly influence the reaction pathway and product distribution. [, ]

Q4: Are there examples of tandem reactions initiated by photoexcitation of 1-acetylisatin?

A5: Yes, irradiation of 1-acetylisatin with phenylacetylenes can result in the formation of dispiro[3H-indole-3,2'-furan-3',3''-(3H)-indole]-2,5',2''(2H,5'H,2''H)triones. These products arise from a sequence of reactions initiated by a [2+2] cycloaddition, followed by oxetane ring opening, hydrogen atom abstraction, radical recombination, and finally an intramolecular radical cyclization. []

Q5: Does 1-acetylisatin engage in photoinduced reactions with molecules other than alkenes, alkynes, and oxazoles?

A6: Yes, 1-acetylisatin undergoes photoinduced hydrogen atom abstraction reactions with aldehydes. This process generates triplet (isatin ketyl-aldehyde acyl) radical pairs, leading to various radical coupling products. []

Q6: How does the structure of the aldehyde affect the product distribution in photoreactions with 1-acetylisatin?

A7: The electronic nature of the aldehyde influences the reactivity of the acyl radical formed after hydrogen atom abstraction. Electron-donating substituents on the aromatic ring of the aldehyde decrease the electrophilicity of the corresponding acyl radical, slowing down the formation of certain addition products and favoring alternative reaction pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)

![Azuleno[6,5-b]furan-2,6(3H,4H)-dione, 3a,7,7a,8,9,9a-hexahydro-4-hydroxy-3,5,8-trimethyl-, [3R-(3alpha,3aalpha,4alpha,7abeta,8beta,9aalpha)]-](/img/structure/B1195771.png)

![2-hydroxy-2-[(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1195773.png)